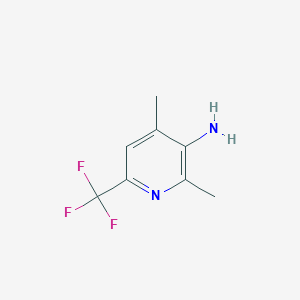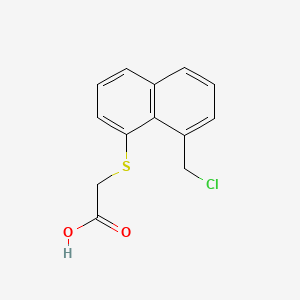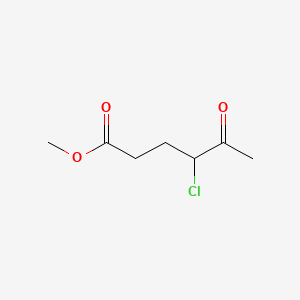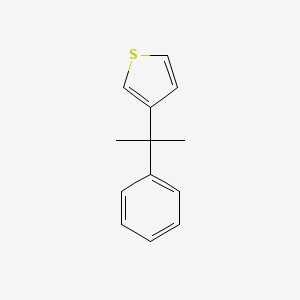
3-(1-Methyl-1-phenylethyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methyl-1-phenylethyl)thiophene is an organic compound with the molecular formula C₁₃H₁₄S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a 1-methyl-1-phenylethyl group attached to the third position of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-(1-Methyl-1-phenylethyl)thiophene, can be achieved through several methods. Common synthetic routes include:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) to form thiophene rings.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to the formation of aminothiophene derivatives.
Hinsberg Synthesis: This method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable and cost-effective methods. The Paal-Knorr synthesis and Gewald reaction are commonly employed due to their efficiency and high yields. These methods are adapted to industrial scales with optimized reaction conditions to ensure consistent product quality .
化学反应分析
Types of Reactions
3-(1-Methyl-1-phenylethyl)thiophene undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common in thiophene chemistry.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Br₂, HNO₃, H₂SO₄
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiophenes
Substitution: Halogenated, nitrated, and sulfonated thiophenes
科学研究应用
作用机制
The mechanism of action of 3-(1-Methyl-1-phenylethyl)thiophene depends on its specific application. In medicinal chemistry, thiophene derivatives often interact with biological targets such as enzymes and receptors. The sulfur atom in the thiophene ring can form interactions with metal ions and other biomolecules, influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing one sulfur atom.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the 2nd and 5th positions.
3-Methylthiophene: A thiophene derivative with a methyl group at the 3rd position.
Uniqueness
3-(1-Methyl-1-phenylethyl)thiophene is unique due to the presence of the 1-methyl-1-phenylethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
54889-45-1 |
|---|---|
分子式 |
C13H14S |
分子量 |
202.32 g/mol |
IUPAC 名称 |
3-(2-phenylpropan-2-yl)thiophene |
InChI |
InChI=1S/C13H14S/c1-13(2,12-8-9-14-10-12)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI 键 |
VDXKZQUERULALC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)C2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


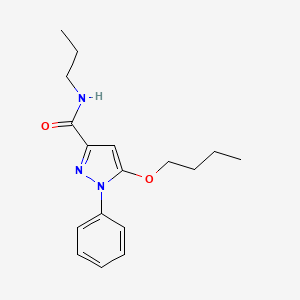
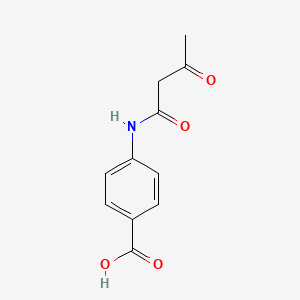
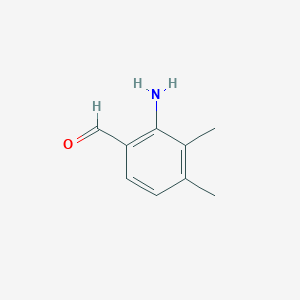

![4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL](/img/structure/B13945867.png)

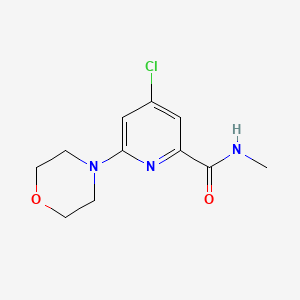
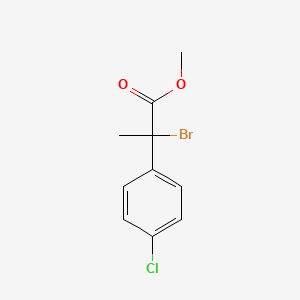
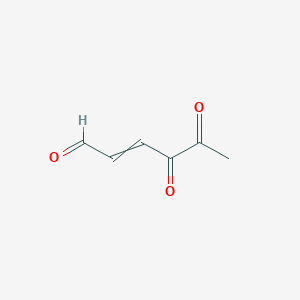
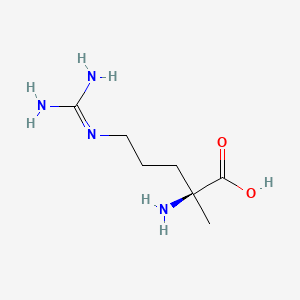
![Methyl 3-(8-bromo-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13945902.png)
